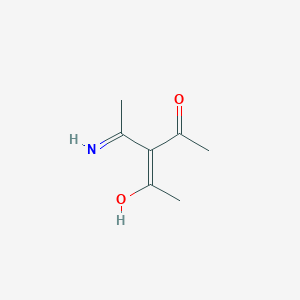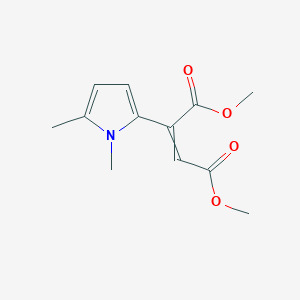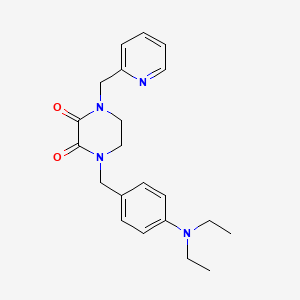![molecular formula C4H4Cl2S B14444897 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene CAS No. 79552-39-9](/img/structure/B14444897.png)
1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene is an organosulfur compound characterized by the presence of chlorine and sulfur atoms attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene typically involves the reaction of 1-chloroethene with sulfur dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted ethene derivatives.
Applications De Recherche Scientifique
1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-phenylethene: Similar structure but with a phenyl group instead of a sulfanyl group.
1-Chloro-1-ethoxyethene: Contains an ethoxy group instead of a sulfanyl group.
Uniqueness
This detailed article provides a comprehensive overview of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
79552-39-9 |
|---|---|
Formule moléculaire |
C4H4Cl2S |
Poids moléculaire |
155.04 g/mol |
Nom IUPAC |
1-chloro-1-(1-chloroethenylsulfanyl)ethene |
InChI |
InChI=1S/C4H4Cl2S/c1-3(5)7-4(2)6/h1-2H2 |
Clé InChI |
VRPNOHYMDNHKFY-UHFFFAOYSA-N |
SMILES canonique |
C=C(SC(=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)









![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)

